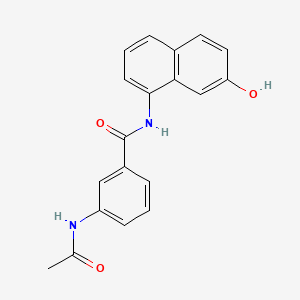
3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a benzamide structure, with a hydroxy-naphthyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide typically involves the following steps:
Coupling Reaction: The formation of the amide bond between the acetylamino group and the benzamide structure.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would depend on the scale of production and the desired application.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy-naphthyl group.
Reduction: Reduction reactions may target the carbonyl groups in the acetylamino and benzamide moieties.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of dyes, polymers, or other materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide: can be compared with other acetylamino-benzamide derivatives.
N-(7-hydroxy-1-naphthyl)benzamide: Lacks the acetyl group.
3-(Amino)-N-(7-hydroxy-1-naphthyl)benzamide: Lacks the acetylation on the amino group.
Uniqueness
The presence of both the acetylamino and hydroxy-naphthyl groups may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Propiedades
Número CAS |
61931-64-4 |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
3-acetamido-N-(7-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H16N2O3/c1-12(22)20-15-6-2-5-14(10-15)19(24)21-18-7-3-4-13-8-9-16(23)11-17(13)18/h2-11,23H,1H3,(H,20,22)(H,21,24) |
Clave InChI |
QXWNWVHZMMVIQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















